4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10346849
InChI: InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14)
SMILES: C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

CAS No.:

Cat. No.: VC10346849

Molecular Formula: C11H12ClNO3S

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide -

Specification

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
IUPAC Name 4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide
Standard InChI InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14)
Standard InChI Key WOBGMWQXUFMIBY-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl

Introduction

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a benzene ring substituted with a chloro group and an amide functional group. The compound also features a tetrahydrothiophene ring with a sulfone group (-SO₂), which contributes to its chemical and biological properties. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Synthesis

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves:

  • Starting Materials: 4-chlorobenzoic acid or its derivatives, tetrahydrothiophene-1,1-dioxide.

  • Reaction Pathway: Amidation reactions are employed to link the benzamide core with the sulfone-containing tetrahydrothiophene moiety.

  • Catalysts and Solvents: Commonly used reagents include carbodiimides for amide bond formation and polar aprotic solvents like dimethylformamide (DMF).

This synthetic route ensures high yields and purity, confirmed through spectroscopic techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS.

Biological Activity

Preliminary studies on structurally related compounds suggest that 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may exhibit pharmacological activities such as:

  • Antimicrobial Effects: The sulfone group is known to enhance interactions with bacterial enzymes.

  • Anti-inflammatory Potential: Benzamides are often explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Properties: Benzamide derivatives have shown promise as apoptosis inducers in cancer cells.

Table 2: Hypothetical Biological Targets

Target Enzyme/PathwayPotential Activity
Lipoxygenase (5-LOX)Anti-inflammatory
Bacterial TopoisomeraseAntimicrobial
CaspasesApoptosis induction

Analytical Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR reveals proton environments in the aromatic ring and amide group.

    • 13C^{13}C-NMR provides insights into carbon connectivity.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like amides (1650cm1\sim1650 \, \text{cm}^{-1}) and sulfones (1150cm1\sim1150 \, \text{cm}^{-1}).

Potential Applications

The unique structural features of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide make it a candidate for diverse applications:

  • Drug Development:

    • Scaffold for anti-inflammatory or antimicrobial agents.

  • Material Science:

    • Sulfone groups may contribute to polymer chemistry.

  • Chemical Biology:

    • Tool for studying enzyme-ligand interactions.

Table 3: Research Priorities

Research AreaObjective
Synthetic OptimizationImprove yield and scalability
Biological TestingAssess antimicrobial/anti-inflammatory activity
Toxicity StudiesEvaluate safety profile

This compound represents a promising avenue for innovation in pharmaceuticals and beyond.

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